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Compound of Interest

3-(2-Chloro-6-
Compound Name:

fluorophenyl)propanoic acid
CAS No.: 88740-77-6

Cat. No.: B1600329

Get Quote

Executive Summary & Chemical Identity

3-(2-Chloro-6-fluorophenyl)propanoic acid is a specialized phenylpropanoid building block
characterized by a specific 2,6-dihalogenated substitution pattern. In drug development, this
moiety is not merely a passive linker; it is a functional "steric shield."

e CAS Number: 88740-77-6[1][2][3][4]
¢ Molecular Formula: C

H
CIFO

¢ Molecular Weight: 202.61 g/mol

« Primary Utility: Precursor and structural analog for the isoxazolyl-penicillin class (e.g.,
Flucloxacillin), conferring resistance to bacterial
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-lactamases.[5]

e Secondary Utility: Chemical probe for Free Fatty Acid Receptors (FFARS) and antimicrobial
pharmacophore studies.

Mechanism of Action: The "Steric Gate" Hypothesis

While the molecule itself possesses weak intrinsic antimicrobial activity, its primary value lies in
the mechanism it imparts when incorporated into complex APIs (Active Pharmaceutical
Ingredients). The 2-chloro-6-fluoro substitution is a deliberate medicinal chemistry strategy
known as Orthogonal Steric Shielding.

Pharmacodynamic Contribution (Derived Drug Context)

When this phenylpropanoic scaffold is cyclized (typically into an isoxazole) and attached to the
penicillin core (6-APA), it alters the drug's interaction with bacterial enzymes.

o Target Binding (PBP Inhibition): The propanoic acid-derived side chain allows the drug to
bind to Penicillin-Binding Proteins (PBPs), specifically PBP2a in Staphylococci. The flexibility
of the ethyl linkage (or the derived heterocycle) permits the drug to enter the active site of
the transpeptidase enzyme, halting cell wall cross-linking.

» Resistance Mechanism (Beta-Lactamase Evasion):
o The Problem:

-lactamases (enzymes produced by resistant bacteria) hydrolyze the
-lactam ring, deactivating the drug.

o The Solution (MoA of the Scaffold): The 2-Chloro and 6-Fluoro atoms create a dense
electron cloud and steric bulk directly adjacent to the carbonyl group. This bulk prevents
the catalytic serine residue of the

-lactamase from accessing the
-lactam ring, while still allowing the drug to fit into the target PBP active site.

o Result: The drug remains active against penicillinase-producing S. aureus.
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Intrinsic Biological Activity

As a free acid, 3-(2-Chloro-6-fluorophenyl)propanoic acid exhibits:

o Weak Antimicrobial Action: Acts as a lipophilic weak acid, capable of traversing bacterial
membranes in the protonated form, dissociating in the cytoplasm, and disrupting the proton
motive force (PMF).

e Metabolic Modulation: Structural similarity to medium-chain fatty acids allows it to interact
with GPR40/FFAR1 and GPR120/FFAR4, potentially modulating insulin secretion or
inflammation, though with lower potency than longer-chain analogs.

Visualization: Steric Shielding & Synthesis Pathway

The following diagram illustrates the logical flow from the propanoic acid scaffold to the active
drug mechanism, highlighting the "Steric Shield" effect.
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Figure 1. Mechanistic pathway showing how the 2-Cl-6-F scaffold enables PBP binding while
blocking Beta-Lactamase hydrolysis.

Experimental Protocols
Protocol A: Synthesis of the Isoxazole Precursor

Objective: To convert the propanoic acid scaffold into the isoxazole acid chloride required for
penicillin coupling.

Reagents:
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3-(2-Chloro-6-fluorophenyl)propanoic acid (1.0 eq)

Thionyl Chloride (

) or Oxalyl Chloride

Ethyl formate / Sodium ethoxide (for formylation)

Hydroxylamine hydrochloride (

Workflow:

Activation: Dissolve the propanoic acid (10 mmol) in anhydrous DCM. Add oxalyl chloride
(1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours to generate the acid chloride.

o Formylation (Claisen Condensation): React the acid chloride (or corresponding ester) with
ethyl formate and NaOEt to generate the

-keto-aldehyde intermediate.

e Cyclization: Reflux the intermediate with hydroxylamine hydrochloride in ethanol for 4—6
hours.

 Validation: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The formation of the
isoxazole ring is confirmed by the appearance of a singlet around

6.5 ppm in

H-NMR (isoxazole-H).
Protocol B: Antimicrobial Susceptibility Assay (Intrinsic
Activity)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the free acid against S.

aureus.

Materials:
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e Mueller-Hinton Broth (MHB)

e S. aureus (ATCC 29213)

o Resazurin dye (viability indicator)

Steps:

e Stock Prep: Dissolve 3-(2-Chloro-6-fluorophenyl)propanoic acid in DMSO to 10 mg/mL.
e Dilution: Prepare serial two-fold dilutions in MHB in a 96-well plate (Range: 512

g/mLto 1
g/mL).

 Inoculation: Add bacterial suspension adjusted to
CFU/mL to each well.

 Incubation: Incubate at 37°C for 18—24 hours.

e Readout: Add 10

L of 0.01% Resazurin. Incubate for 2 hours. Blue color = Inhibition; Pink = Growth.

Control: Include Flucloxacillin as a positive control to compare potency (Scaffold vs. Drug).

Quantitative Data Summary
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Property Value | Characteristic Relevance to MoA

Sufficient for membrane
Lipophilicity (LogP) ~25-28 penetration; aligns with
hydrophobic pockets in PBPs.

Exists as anion at
hysiological pH; requires
pKa ~4.5 (Carboxylic Acid) Py J P q
transport or protonation for

passive diffusion.

Critical Feature: The 2-Cl and
] ) ) o 6-F atoms force the side chain
Steric Bulk High (Ortho-disubstitution) )
out of plane, creating the

"shield."

Halogenation blocks common
Metabolic Stability High metabolic oxidation sites on

the phenyl ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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